2-Bromo-5,6-dimethyl-pyridine-3-carboxylic acid

Description

Molecular Structure and Chemical Formula

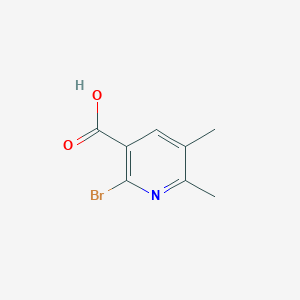

The molecular structure of 2-bromo-5,6-dimethyl-pyridine-3-carboxylic acid is defined by its molecular formula C8H8BrNO2, which indicates the presence of eight carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms. The compound possesses a molecular weight of 230.05 grams per mole, establishing its position among moderately sized heterocyclic organic compounds. The structural architecture centers around a pyridine ring system that has been modified through the introduction of multiple functional groups and substituents.

The pyridine core structure provides the fundamental framework for this compound, with the nitrogen atom occupying a specific position within the six-membered aromatic ring. The bromine atom substitution occurs at the 2-position of the pyridine ring, while two methyl groups are positioned at the 5 and 6 positions, creating a distinctive substitution pattern. The carboxylic acid functional group (-COOH) is attached at the 3-position of the pyridine ring, contributing significantly to the compound's chemical properties and reactivity profile.

The Simplified Molecular Input Line Entry System representation for this compound is recorded as CC1=CC(=C(N=C1C)Br)C(=O)O, which provides a standardized method for representing the molecular structure in computational systems. This notation clearly indicates the connectivity pattern between atoms and the specific arrangement of functional groups within the molecular framework. The systematic naming follows International Union of Pure and Applied Chemistry conventions, designating the compound as 2-bromo-5,6-dimethylpyridine-3-carboxylic acid.

Properties

IUPAC Name |

2-bromo-5,6-dimethylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-3-6(8(11)12)7(9)10-5(4)2/h3H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXABAFQUPHQLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1C)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259326-49-2 | |

| Record name | 2-bromo-5,6-dimethylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 5,6-dimethoxy-2-pyridine Carboxylic Acid

A method for synthesizing 5,6-dimethoxy-2-pyridine carboxylic acid involves multiple steps to address issues with existing high-temperature reaction methods that pose challenges for industrial production. The improved method includes reacting 2-bromo-3-pyridone with elemental iodine in an aqueous solution of potassium carbonate at room temperature to produce compound 1, which is used directly in the next step without purification. Compound 1 is reacted with iodomethane in N,N-Dimethylformamide in the presence of carbonic acid to obtain compound 2 after stirring overnight. Compound 2 then undergoes a reaction with sodium methoxide in N,N-Dimethylformamide, where bromine is selectively replaced by a methoxy group, resulting in compound 3. Finally, compound 3 is reacted with n-BuLi in tetrahydrofuran at a low temperature, followed by the addition of dry ice and subsequent acidification with hydrochloric acid to obtain the target compound 4, which is purified through recrystallization using a mixed solvent of petroleum ether and ethyl acetate.

Preparation of 2-Bromo-5-aldehyde Pyridine

A preparation method of 2-bromo-5-aldehyde pyridine includes dissolving 2,5-dibromopyridine in solvent A and adding a Grignard reagent to carry out a Grignard reaction. N,N-Dimethylformamide (DMF) is added until the reaction is completed to obtain the 2-bromo-5-aldehyde pyridine. After the reaction, the system is adjusted to be acidic using an acidic reagent, followed by extraction with an organic solvent B, washing, and distillation. The product is then dissolved using a solvent C, crystallized, and dried to obtain the 2-bromo-5-aldehyde pyridine product.

- Solvent A Solvent A can be xylene, tetrahydrofuran, toluene, diethyl ether, or a concentrated mixture thereof.

- Grignard Reagent The Grignard reagent can be cyclohexyl magnesium chloride, isopropyl magnesium chloride, or methyl magnesium chloride. The molar ratio of 2,5-dibromopyridine to the Grignard reagent is 1:1-2, with the Grignard reaction carried out in a protective atmosphere at a reaction temperature of 0-20 ℃.

- DMF Addition The molar amount of DMF added is 2 to 50 times that of 2,5-dibromopyridine, and the reaction is conducted in a protective atmosphere.

- Acidic Reagent The acidic reagent can be hydrochloric acid, sulfuric acid, formic acid, acetic acid, phosphoric acid, or a mixture thereof, adjusting the reaction system to a pH of 1-4.

- Organic Solvent B Organic solvent B can be xylene, ethyl acetate, toluene, dichloromethane, n-heptane, or a mixture thereof.

- Solvent C Solvent C can be n-heptane, n-hexane, petroleum ether, toluene, diethyl ether, ethyl acetate, or a mixture thereof.

- Product Isolation Solid 2-bromo-5-formylpyridine is obtained by filtration or centrifugation after crystallization.

- An inert gas (N2) is used to replace the atmosphere in the reaction bottle three times. Tetrahydrofuran (300g) is added, followed by 2,5-dibromopyridine (100g), and the mixture is cooled to 15 ℃. Isopropyl magnesium chloride (241g) is added dropwise over 1 hour, and the mixture is activated for 15 hours.

- N,N-Dimethylformamide (76g) is added dropwise over 1 hour, and the reaction is carried out for 30 minutes under heat until completion. A hydrochloric acid/water mixture is added dropwise to adjust the reaction system to be clear. Toluene is added for extraction three times, the organic phases are combined, and reduced-pressure distillation is performed at 50-60 ℃. Toluene is added for dissolution, followed by cooling for crystallization. The precipitated crystals are filtered, and the filter cake is dried to obtain 63g of a light yellow solid with a purity of 99.2% and a yield of 80.24%.

Synthesis of 2-bromo-5-methylpyrazine

To prepare 2-bromo-5-methylpyrazine, a series of reactions are performed starting with commercially available 5-methylpyrazine-2-carboxylic acid. Esterification of 5-methylpyrazine-2-carboxylic acid in the presence of catalytic amounts of \$$H2SO4\$$ yields an intermediate. This ester is treated with ammonia to generate an amide intermediate, which is converted to 2-amino-5-methylpyrazine using bromine and aqueous KOH via the Hoffman rearrangement reaction. The air-sensitive compound, 2-bromo-5-methylpyrazine, is obtained by reaction with \$$NaNO2\$$, HBr, and \$$Br2$$.

The compounds are synthesized by minor modification of reported procedures. 5–Methylpyrazine-2-carboxylic acid (50 g, 0.362 mol) is dissolved in methanol (150 mL) with stirring at 0-5 °C. 4 mL of concentrated sulfuric acid is added dropwise. The reaction mixture is stirred at 65 °C for 8 h. After cooling the solution to room temperature, excess methanol is removed by rotary evaporation at 30 °C. The crude compound is partitioned between water (200 mL) and toluene (300 mL). The water layer is separated from the toluene layer and extracted with toluene (3×200 mL). The combined organic layers are washed with 2% aqueous sodium hydroxide solution (50 mL), dried over sodium sulfate, filtered, and concentrated under vacuum at T <50 °C to give the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6-dimethyl-pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Products include 2-azido-5,6-dimethyl-pyridine-3-carboxylic acid, 2-thiocyanato-5,6-dimethyl-pyridine-3-carboxylic acid, and 2-amino-5,6-dimethyl-pyridine-3-carboxylic acid.

Oxidation: Products include this compound derivatives with oxidized methyl groups.

Reduction: Products include 2-bromo-5,6-dimethyl-pyridine-3-methanol and 2-bromo-5,6-dimethyl-pyridine-3-aldehyde.

Scientific Research Applications

2-Bromo-5,6-dimethyl-pyridine-3-carboxylic acid has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

Material Science:

Biological Studies: The compound is used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-Bromo-5,6-dimethyl-pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved can vary depending on the specific target and context of use.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural and functional differences between 2-Bromo-5,6-dimethyl-pyridine-3-carboxylic acid and related compounds:

Physicochemical Properties

- Lipophilicity: The dimethyl groups in the target compound increase logP compared to mono-methyl (e.g., 2-Bromo-3-methylpyridine, CAS 3430-17-9) or methoxy-substituted analogues (e.g., 5-Bromo-6-methoxypyridine-3-carboxylic acid) .

- Melting Point : The carboxylic acid group contributes to higher melting points (e.g., >200°C) compared to ester derivatives like Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 153888-47-2) .

Biological Activity

2-Bromo-5,6-dimethyl-pyridine-3-carboxylic acid (CAS No. 1259326-49-2) is a pyridine derivative that has garnered attention for its potential biological activities. Pyridine derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this compound, focusing on its biochemical interactions, mechanisms of action, and therapeutic potential.

This compound features a bromine atom at the 2-position and carboxylic acid functionality at the 3-position of the pyridine ring. The presence of methyl groups at the 5 and 6 positions enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests a potential role in managing inflammatory conditions.

- Anticancer Potential : Some studies have reported that pyridine derivatives can induce apoptosis in cancer cells. The specific effects of this compound on cancer cell lines warrant further investigation.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, several hypotheses have emerged based on its structural characteristics:

- Enzyme Inhibition : The carboxylic acid group can participate in hydrogen bonding with enzyme active sites, potentially inhibiting key metabolic enzymes involved in inflammation and cell proliferation.

- Receptor Interaction : The compound may interact with specific receptors involved in inflammatory responses or cancer progression, modulating downstream signaling pathways.

Research Findings

Recent studies have provided insights into the biological activities of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Akhtar et al. (2022) | Demonstrated significant anti-inflammatory activity with IC50 values comparable to standard drugs | In vitro assays on COX enzymes |

| Abdellatif et al. (2021) | Showed selective inhibition of COX-2 with minimal side effects | Animal models for inflammation |

| Sivaramakarthikeyan et al. (2020) | Reported enhanced anticancer activity in specific cell lines | Cell viability assays and apoptosis detection |

Case Studies

- In Vitro Studies : In a study examining the anti-inflammatory properties of pyridine derivatives, this compound was tested against human recombinant COX enzymes. It exhibited notable inhibition of COX-2 activity, suggesting its potential as an anti-inflammatory agent.

- Animal Models : In vivo studies using carrageenan-induced paw edema models demonstrated that treatment with this compound significantly reduced inflammation compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-5,6-dimethyl-pyridine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves bromination of pre-functionalized pyridine derivatives. For example, bromination of 5,6-dimethyl-pyridine-3-carboxylic acid using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN catalyst in CCl₄ at 80°C) is a common approach. Post-reaction purification via recrystallization or column chromatography is critical to isolate the brominated product .

- Key Variables : Reaction temperature, solvent polarity, and stoichiometry of brominating agents significantly affect regioselectivity and yield. For structurally similar compounds (e.g., 2-bromopyridine-3-carboxylic acid), yields range from 60–85% depending on these parameters .

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions. For example, the bromine atom induces deshielding of adjacent protons, while methyl groups show characteristic singlet peaks in the range δ 2.3–2.5 ppm .

- X-ray Crystallography : Used to resolve ambiguities in regiochemistry. A related compound, 2-bromopyridine-3-carboxylic acid, was structurally confirmed via single-crystal X-ray diffraction, revealing planar pyridine rings and intermolecular hydrogen bonding .

- HPLC-MS : Ensures purity (>95%) and detects trace impurities from incomplete bromination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.